molecular formula C8H8ClF B13129662 1-Chloro-4-(1-fluoroethyl)benzene

1-Chloro-4-(1-fluoroethyl)benzene

Cat. No.: B13129662
M. Wt: 158.60 g/mol
InChI Key: FPRNBCWEIVRKSW-UHFFFAOYSA-N
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Description

1-Chloro-4-(1-fluoroethyl)benzene (C₈H₇ClF) is a halogenated aromatic compound featuring a chloro substituent at the para position and a 1-fluoroethyl group. The fluoroethyl group introduces electronegativity and steric effects, influencing reactivity, stability, and biological activity compared to other benzene derivatives.

Properties

Molecular Formula

C8H8ClF

Molecular Weight

158.60 g/mol

IUPAC Name

1-chloro-4-(1-fluoroethyl)benzene

InChI

InChI=1S/C8H8ClF/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,1H3

InChI Key

FPRNBCWEIVRKSW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(1-fluoroethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 1-chloro-4-ethylbenzene with a fluorinating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the substitution of the hydrogen atom with a fluorine atom.

Industrial Production Methods: In industrial settings, the production of 1-chloro-4-(1-fluoroethyl)benzene may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(1-fluoroethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by a nucleophile.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: Reduction of the fluoroethyl group can lead to the formation of ethylbenzene derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under reflux conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products Formed:

    Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Ethylbenzene derivatives.

Scientific Research Applications

1-Chloro-4-(1-fluoroethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological systems, particularly in the context of drug development.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(1-fluoroethyl)benzene involves its interaction with various molecular targets. In nucleophilic aromatic substitution reactions, the compound forms a sigma complex with the nucleophile, followed by the elimination of the leaving group (chlorine). The presence of the fluoroethyl group can influence the reactivity and stability of the intermediate complexes formed during these reactions.

Comparison with Similar Compounds

Halogen and Alkyl Substituent Variations

  • 1-Chloro-4-(2-fluoropropyl)benzene (F2) : Features a longer fluorinated alkyl chain (3 carbons vs. 2 in the target compound). The ¹³C and ¹⁹F NMR spectra (δ ~2.99–3.65 ppm for alkyl protons) indicate distinct electronic environments due to chain length differences .
  • 1-Chloro-4-(2-chloroethyl)benzene: Replaces fluorine with chlorine on the ethyl group. The dual chlorine atoms increase molecular weight (MW: 175.06 vs.
  • 1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene : Incorporates difluoroethyl and methyl groups, enhancing steric hindrance and lipophilicity. Such substitutions are common in agrochemicals for improved environmental persistence .

Aromatic Ring Modifications

  • 1-Chloro-4-(4-iodobutoxy)benzene : Substitutes the fluoroethyl group with an iodobutoxy chain. Iodine’s polarizability may increase reactivity in cross-coupling reactions, as seen in glycosylation studies .
  • DDT Derivatives (e.g., DDD, DDE): Feature chlorophenyl groups linked to trichloroethane moieties.

Reaction Energy Barriers

DFT studies on allylic fluorination of 1-chloro-4-(prop-1-en-2-yl)benzene revealed a transition state energy of 4.66 kcal/mol, higher than unsubstituted styrenes. This suggests that steric effects from the fluoroethyl group could further modulate reactivity .

Spectroscopic and Physical Properties

NMR Spectral Data Comparison

Compound ¹H NMR (δ, ppm) ¹³C/¹⁹F NMR (δ, ppm) Evidence ID
1-Chloro-4-(2-fluoropropyl)benzene 2.99 (t, J=7.2 Hz), 3.65 (t, J=7.2 Hz) ¹³C: 30–35; ¹⁹F: -120
1-Chloro-4-(2-chloroethyl)benzene 2.99 (t), 3.65 (t) ¹³C: 40–45
1-(Azidomethyl)-4-(1-fluoroethyl)benzene Not reported ¹³C: 70–75; ¹⁹F: -110

Fluorine’s strong deshielding effect in ¹⁹F NMR (δ ~-110 to -120 ppm) distinguishes it from chlorine-containing analogs, aiding structural elucidation .

Boiling Points and Solubility

  • 1-Chloro-4-(1,1-difluoroethyl)benzene : Higher molecular weight (MW: 280.74) likely increases boiling point and lipophilicity compared to the target compound .

Toxicological and Environmental Profiles

Endocrine Effects

  • 1-Chloro-4-(chloromethyl)benzene : Demonstrated endocrine disruption in rats at subacute doses, attributed to the chloromethyl group’s metabolic stability .

Environmental Persistence

  • DDT Derivatives : Half-lives >10 years in sediments due to chlorine density .
  • Fluoroethyl Compounds : Fluorine’s smaller atomic radius and stronger C-F bonds may enhance stability but reduce bioaccumulation relative to polychlorinated analogs .

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